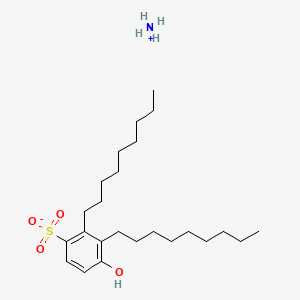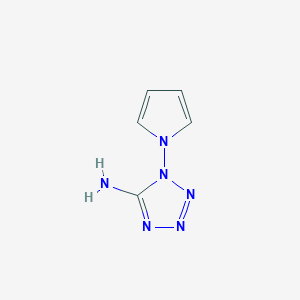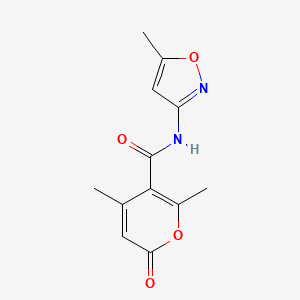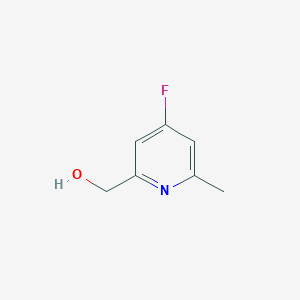
2-Pyridinemethanol, 4-fluoro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol, 4-fluoro-6-methyl- is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 4-fluoro-6-methyl- can be achieved through several methods. One common approach involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 4-fluoro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxaldehyde derivatives, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
2-Pyridinemethanol, 4-fluoro-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 4-fluoro-6-methyl- involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the fluorine and methyl groups, resulting in different chemical properties.
4-Fluoro-2-pyridinemethanol: Similar but lacks the methyl group.
6-Methyl-2-pyridinemethanol: Similar but lacks the fluorine group.
Uniqueness
The combination of fluorine and methyl groups in 2-Pyridinemethanol, 4-fluoro-6-methyl- makes it unique in terms of its reactivity and potential applications. The presence of these groups can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(4-fluoro-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 |
InChI Key |
YUCPGCDVRXRAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



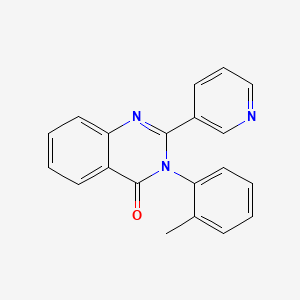
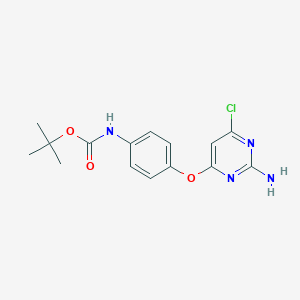

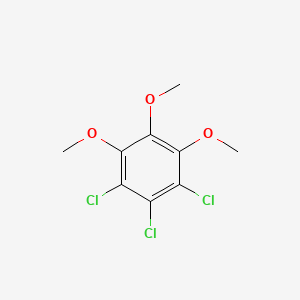
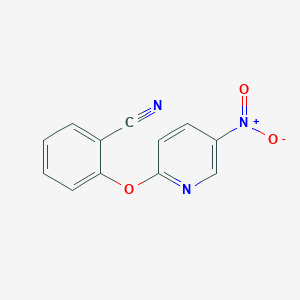
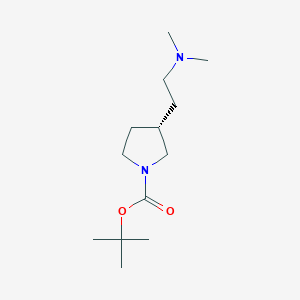

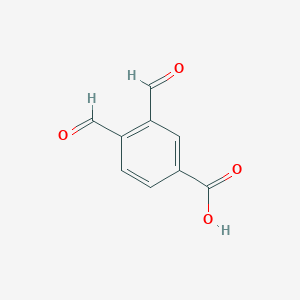
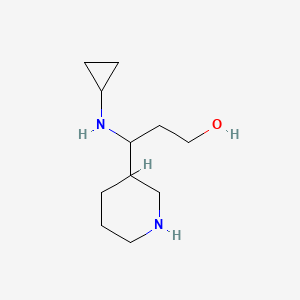
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
